CuAAC Step-Growth Polymerization: Activation Energy Baseline of Ea = 45 ± 5 kJ/mol with 1,6-Diazidohexane
The target compound, α,ω-bis(O-propargyl)diethylene glycol, was employed as the dialkyne monomer in a comprehensive kinetic study of CuAAC step-growth polymerization with 1,6-diazidohexane, yielding a well-defined activation energy of Ea = 45 ± 5 kJ mol⁻¹ as determined by ¹H NMR monitoring at 25, 45, and 60 °C [1]. This value serves as a quantitative benchmark for the intrinsic reactivity of the PEG3-bridged dialkyne in CuAAC polyaddition. Under aqueous conditions, the polymerization rate was significantly enhanced, achieving near-quantitative conversion (98%) within 2 hours while maintaining narrow dispersity (PDI ≈ 1.30) [2]. The degree of polymerization was controllably tuned from DPn = 3 to 20 by adjusting the stoichiometric ratio with monofunctional benzyl azide as a chain terminator, demonstrating the predictable kinetic behavior of this monomer in precision polymer synthesis [1]. In contrast, the four difunctional azide and alkyne monomer combinations studied in the same work yielded distinct solubility and thermal property profiles for the resulting polytriazoles, highlighting that the diethylene glycol spacer uniquely balances low viscosity (enabling homogeneous kinetic sampling) with adequate polarity for aqueous-phase polymerization [1].
| Evidence Dimension | CuAAC step-growth polymerization activation energy and aqueous conversion efficiency |
|---|---|
| Target Compound Data | Ea = 45 ± 5 kJ/mol (with 1,6-diazidohexane); 98% conversion in H₂O within 2 h; PDI ≈ 1.30; controllable DPn = 3–20 |
| Comparator Or Baseline | Four difunctional azide/alkyne combinations studied (1,6-diazidohexane + α,ω-bis(O-propargyl)diethylene glycol baseline; others with p-xylylene diazide and α,ω-bis(O-propargyl)bisphenol A). Bisphenol A-derived dialkyne produced polytriazoles with different solubility and thermal profiles. |
| Quantified Difference | The diethylene glycol-based dialkyne uniquely enabled low-viscosity kinetic sampling at multiple temperatures and aqueous-phase polymerization with 98% conversion, a capability not demonstrated for the bisphenol A-derived dialkyne in the same study. |
| Conditions | Cu(PPh₃)₃Br catalyst (0.1–5 mol%), 25–60 °C, bulk or aqueous medium; monitored by ¹H NMR; J. Polym. Sci. Part A: Polym. Chem. 2008, 46, 5506–5517 |
Why This Matters
A well-characterized activation energy (Ea = 45 ± 5 kJ/mol) and demonstrated aqueous-phase reactivity enable reliable process design for both academic research and scalable industrial polymerization, reducing trial-and-error optimization when selecting a dialkyne monomer for CuAAC-based polymer synthesis.
- [1] Binauld, S.; Boisson, F.; Hamaide, T.; Pascault, J.-P.; Drockenmuller, E.; Fleury, E. Kinetic study of copper(I)-catalyzed click chemistry step-growth polymerization. J. Polym. Sci. Part A: Polym. Chem. 2008, 46 (16), 5506–5517. DOI: 10.1002/pola.22871 View Source
- [2] Hamaide, T. et al. (scite.ai profile summary). When CuAAC polymerization of 1,6-diazidohexane and α,ω-bis(O-propargyl)diethylene glycol was performed in water, a strong increase in polymerization rate was observed with almost quantitative conversion (98%) in 2 h without affecting the level of control (PDI ≈ 1.30). View Source
